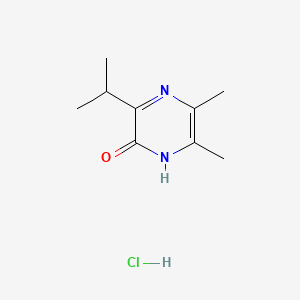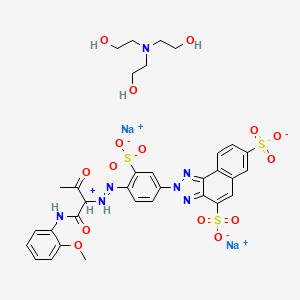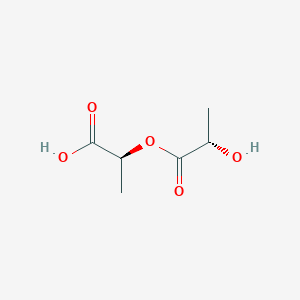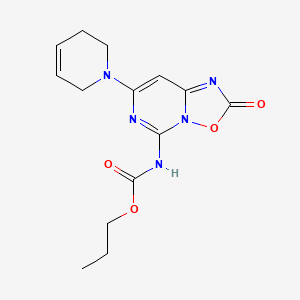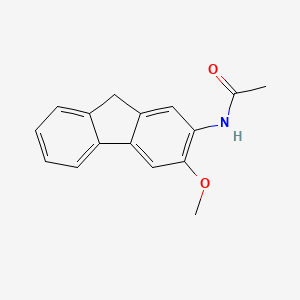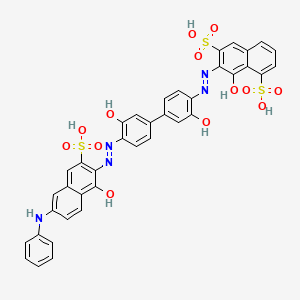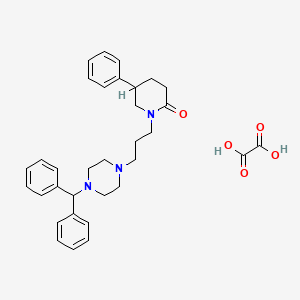
1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-5-phenyl-2-piperidinone ethanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-5-phenyl-2-piperidinone ethanedioate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a piperazine ring, a piperidinone ring, and multiple phenyl groups. Its diverse functional groups make it a valuable subject for studies in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-5-phenyl-2-piperidinone ethanedioate typically involves multiple steps, including the formation of the piperazine and piperidinone rings, followed by the introduction of the phenyl groups. Common synthetic routes include:
Step 1: Formation of the piperazine ring through the reaction of diphenylmethyl chloride with piperazine under basic conditions.
Step 2: Formation of the piperidinone ring via a cyclization reaction involving a suitable precursor.
Step 3: Coupling of the piperazine and piperidinone intermediates through a propyl linker.
Step 4: Introduction of the phenyl groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-5-phenyl-2-piperidinone ethanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings and other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-5-phenyl-2-piperidinone ethanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-5-phenyl-2-piperidinone ethanedioate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-5-phenyl-2-piperidinone
- 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-5-phenyl-2-piperidinone hydrochloride
Uniqueness
1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-5-phenyl-2-piperidinone ethanedioate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
109758-34-1 |
|---|---|
分子式 |
C33H39N3O5 |
分子量 |
557.7 g/mol |
IUPAC 名称 |
1-[3-(4-benzhydrylpiperazin-1-yl)propyl]-5-phenylpiperidin-2-one;oxalic acid |
InChI |
InChI=1S/C31H37N3O.C2H2O4/c35-30-18-17-29(26-11-4-1-5-12-26)25-34(30)20-10-19-32-21-23-33(24-22-32)31(27-13-6-2-7-14-27)28-15-8-3-9-16-28;3-1(4)2(5)6/h1-9,11-16,29,31H,10,17-25H2;(H,3,4)(H,5,6) |
InChI 键 |
KYKSIDAGQYUQSX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(CC1C2=CC=CC=C2)CCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


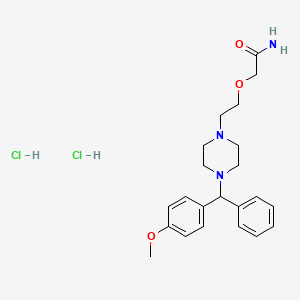

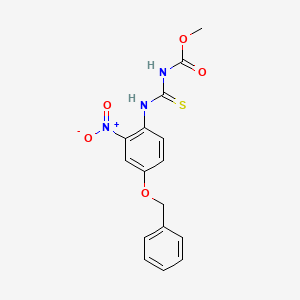
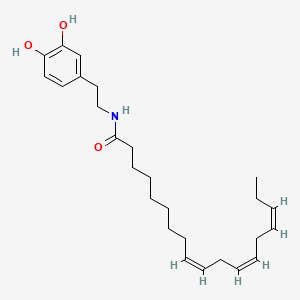
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12756373.png)
